molecular formula C18H18ClN5O B5341432 (4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5341432
M. Wt: 355.8 g/mol
InChI Key: GVERGQTVCUXWQM-UHFFFAOYSA-N
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Description

(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with piperidine: The chlorinated pyrazole is then coupled with a piperidine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Final assembly: The phenyl group is introduced through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the piperidine moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-1H-pyrazol-3-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone: Similar structure but with a different substitution pattern on the pyrazole ring.

    (4-chloro-1H-pyrazol-5-yl)-[3-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is unique due to its specific substitution pattern and the presence of both a pyrazole and a piperidine ring. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-15-10-21-23-17(15)18(25)24-8-4-7-13(11-24)16-14(9-20-22-16)12-5-2-1-3-6-12/h1-3,5-6,9-10,13H,4,7-8,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVERGQTVCUXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NN2)Cl)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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